5-Methyl-3,4-diphenylisoxazole
Overview
Description
5-Methyl-3,4-diphenyl-isoxazole is a heterocyclic compound with the molecular formula C16H13NO. It is a five-membered ring structure containing one nitrogen and one oxygen atom at adjacent positions. This compound is known for its significant biological activities and is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs .
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of parecoxib sodium , a COX-2 inhibitor developed by Pfizer
Mode of Action
Given its role as an intermediate in the synthesis of Parecoxib Sodium , it is plausible that it may interact with the COX-2 enzyme, leading to inhibition of prostaglandin synthesis.
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially impact the bioavailability of the compound, but further studies are needed to confirm these predictions.
Action Environment
It is known that the compound should be stored in a dry room temperature environment . Factors such as pH, temperature, and presence of other compounds could potentially influence its stability and efficacy, but more research is needed in this area.
Biochemical Analysis
Biochemical Properties
5-Methyl-3,4-diphenylisoxazole plays a significant role in biochemical reactions, particularly in the synthesis of COX-2 inhibitors. It interacts with various enzymes and proteins during its synthesis and application. For instance, it is involved in the preparation of valdecoxib, where it acts as a reagent. The interactions of this compound with enzymes such as cyclooxygenase-2 (COX-2) are crucial for its function as an anti-inflammatory agent .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a precursor to COX-2 inhibitors. These inhibitors influence cell function by modulating the COX-2 enzyme, which is involved in the inflammatory response. By inhibiting COX-2, this compound derivatives can reduce inflammation and pain. This compound can also affect cell signaling pathways, gene expression, and cellular metabolism through its interaction with COX-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the COX-2 enzyme. This binding inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory prostaglandins. The inhibition of COX-2 by this compound derivatives is a key mechanism of action for their anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is stable when stored in a sealed, dry environment at room temperature. Over time, its effects on cellular function can be observed in both in vitro and in vivo studies. Long-term exposure to this compound derivatives may lead to sustained inhibition of COX-2 and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits COX-2 and reduces inflammation. At higher doses, it may exhibit toxic or adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of COX-2 inhibitors. It interacts with enzymes and cofactors that facilitate its conversion into active pharmaceutical ingredients. These metabolic pathways are essential for the production of valdecoxib and parecoxib sodium .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its pharmacological effects. Understanding the transport and distribution mechanisms of this compound can help optimize its therapeutic use .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for the compound’s role in inhibiting COX-2 and reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,4-diphenyl-isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the Sonogashira coupling of acid chlorides with terminal alkynes, followed by 1,3-dipolar cycloaddition under dielectric heating of in situ generated nitrile oxides from hydroximinoyl chlorides . This method provides moderate to good yields and is considered efficient for the synthesis of isoxazoles.
Industrial Production Methods
Industrial production of 5-Methyl-3,4-diphenyl-isoxazole often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3,4-diphenyl-isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into different isoxazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium azide and phosphine are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oxazoles, and isoxazolines, which have significant biological activities .
Scientific Research Applications
5-Methyl-3,4-diphenyl-isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an anti-Parkinson agent and other neurological applications.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Valdecoxib: A COX-2 inhibitor used for its anti-inflammatory and analgesic properties.
Parecoxib: Another COX-2 inhibitor used for postoperative pain management.
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Uniqueness
5-Methyl-3,4-diphenyl-isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable intermediate in drug synthesis. Its ability to undergo various chemical reactions and form diverse products further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
5-methyl-3,4-diphenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIRUKJWLADSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433813 | |
Record name | 5-Methyl-3,4-diphenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37928-17-9 | |
Record name | 5-Methyl-3,4-diphenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Methyl-3,4-diphenylisoxazole in the synthesis of Parecoxib Sodium, and why is understanding its impurities important?
A: this compound is a crucial starting material in synthesizing Parecoxib Sodium, a non-narcotic analgesic. [] During this synthesis, this compound undergoes sulfonation and esterification reactions to form 4-(5-methyl-3-phenyl-isoxazolyl) ethyl benzenesulphonate. [] Studying the impurities generated during this process is critical because some, classified as genotoxic impurities, can impact the quality control and safety profile of the final Parecoxib Sodium product. []
Q2: Has the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in pharmaceutical synthesis, been confirmed, and what analytical techniques were used?
A: Yes, the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in synthesizing the drug Valdecoxib, has been confirmed. [] Researchers used a combination of ¹H NMR (Proton Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to validate its structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.